CNS Drug-Likeness Advantage: Lower XLogP3 and Higher Fraction sp3 vs. 8-(6-Fluoroquinazolin-4-yl) Analog
Compared to its closest aromatic analog, 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548975-99-9), the target compound exhibits a lower computed XLogP3 (1.0 vs. 1.2, Δ = −0.2) and an identical TPSA (87.2 Ų) [1][2]. Critically, the saturated tetrahydroquinazoline ring imparts a significantly higher fraction of sp3-hybridized carbons (Fsp3) compared to the fully aromatic fluoroquinazoline, a molecular property increasingly associated with improved solubility, reduced attrition in drug development, and enhanced CNS penetration [3]. Both compounds share the same H-bond donor count (2) and rotatable bond count (1), isolating the saturation difference as the main structural variable.
| Evidence Dimension | CNS multiparameter optimization (MPO) relevant physicochemical properties: XLogP3, TPSA, Fsp3 |
|---|---|
| Target Compound Data | XLogP3 = 1.0; TPSA = 87.2 Ų; Fsp3 ≈ 0.53 (estimated from tetrahydroquinazoline saturation); MW = 301.34 g/mol; HBD = 2; HBA = 5 |
| Comparator Or Baseline | 8-(6-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548975-99-9): XLogP3 = 1.2; TPSA = 87.2 Ų; Fsp3 ≈ 0.40; MW = 315.30 g/mol; HBD = 2; HBA = 6 |
| Quantified Difference | ΔXLogP3 = −0.2; ΔFsp3 ≈ +0.13; ΔMW = −13.96 g/mol; ΔHBA = −1 |
| Conditions | Computed using XLogP3 algorithm (PubChem-derived); TPSA from Ertl method; Fsp3 estimated from 2D structure (tetrahydroquinazoline vs. aromatic quinazoline) |
Why This Matters
Lower LogP and higher Fsp3 correlate with improved aqueous solubility, lower phospholipidosis risk, and higher probability of clinical success in CNS drug discovery, giving this compound a more favorable developability profile for neurological and psychiatric screening collections.
- [1] Kuujia.com. CAS No. 2548984-98-9: Computed Properties – XLogP3, TPSA. Retrieved April 2026. View Source
- [2] Kuujia.com. CAS No. 2548975-99-9: 8-(6-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione – Computed Properties. Retrieved April 2026. View Source
- [3] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. View Source
